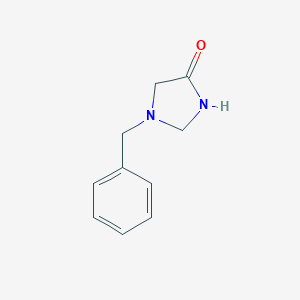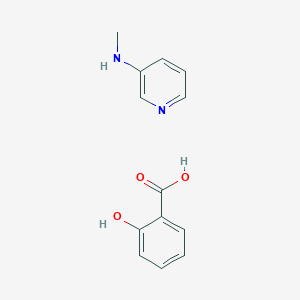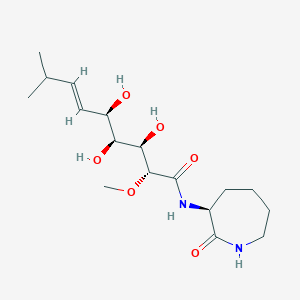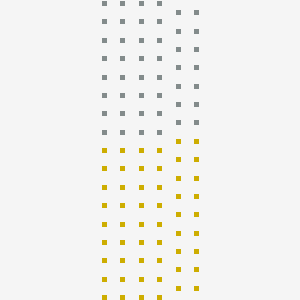
Palladium-silver alloy W1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium-silver alloy W1 is a material that has gained significant attention in scientific research due to its unique properties. This alloy is composed of palladium and silver in a specific ratio, which makes it highly effective in various applications.
作用機序
The mechanism of action of palladium-silver alloy W1 is not fully understood. However, it is believed that the alloy's unique structure and composition make it highly effective in various applications. For example, the alloy's high surface area to volume ratio makes it an excellent catalyst, while its antimicrobial properties are thought to be due to the release of silver ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of palladium-silver alloy W1 have not been extensively studied. However, studies have shown that the alloy has low toxicity and is well-tolerated by cells and tissues.
実験室実験の利点と制限
One of the main advantages of palladium-silver alloy W1 is its high catalytic activity, which makes it highly effective in various chemical reactions. Additionally, its antimicrobial properties make it useful in the development of antimicrobial coatings for medical devices. However, the limitations of this alloy include its high cost and the difficulty in controlling the ratio of palladium and silver during the synthesis process.
将来の方向性
There are several future directions for research on palladium-silver alloy W1. One area of research is the development of new synthesis methods that are more cost-effective and allow for better control of the palladium-silver ratio. Another area of research is the exploration of the alloy's potential in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further studies on the alloy's toxicity and long-term effects on cells and tissues.
Conclusion:
In conclusion, palladium-silver alloy W1 is a material with unique properties that make it highly effective in various scientific research applications. Its high catalytic activity and antimicrobial properties make it useful in the development of new technologies and medical devices. While there are limitations to its use, there are also several future directions for research that could further expand its potential applications.
合成法
The synthesis of palladium-silver alloy W1 involves a two-step process. The first step involves the reduction of palladium and silver salts to form nanoparticles. The second step involves the annealing of the nanoparticles to form the alloy. The ratio of palladium and silver can be controlled by adjusting the concentration of the salts used in the synthesis process.
科学的研究の応用
Palladium-silver alloy W1 has a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation. It is also used in the production of electronic devices, such as sensors and electrodes. In addition, it has antimicrobial properties and is used in the development of antimicrobial coatings for medical devices.
特性
CAS番号 |
115288-32-9 |
|---|---|
製品名 |
Palladium-silver alloy W1 |
分子式 |
Ag38Pd54Sn8 |
分子量 |
10795 g/mol |
InChI |
InChI=1S/38Ag.54Pd.8Sn |
InChIキー |
XGCMQEAMVRHFCC-UHFFFAOYSA-N |
SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
正規SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
同義語 |
palladium-silver alloy W1 W1 Pd-Ag alloy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
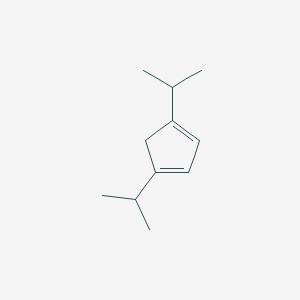
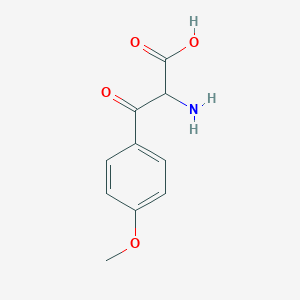
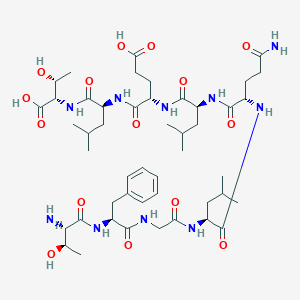
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)

